molecular formula C22H24Cl2FN5O3 B1652896 AZD-3759 hydrochloride CAS No. 1626387-81-2

AZD-3759 hydrochloride

Cat. No. B1652896
CAS RN: 1626387-81-2
M. Wt: 496.4
InChI Key: IFVBAZHARMVMRV-BTQNPOSSSA-N
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Description

AZD-3759 hydrochloride is a potent, orally active, central nervous system-penetrant, EGFR inhibitor . It is effective against EGFR (L858R)/EGFR (wt)/EGFR(外显子 19Del)with IC50 values of 0.2/0.3/0.2 nM .


Synthesis Analysis

The synthesis of AZD-3759 involves several steps, starting with the hydrolysis of 3, 4-dihydro-7-methoxy-4-oxo quinazoline-6-alcohol acetate to obtain a compound 2. This is followed by nucleophilic addition-elimination using ® - (-) -2-methylpiperazine as a raw material to prepare a compound 4. Chloroformylation of compound 4 yields compound 5, which then undergoes esterification reaction with compound 2 to obtain compound 6. Boc removal reaction on compound 6 yields compound 7, which is then methylated to obtain compound 8. Chlorination of compound 8 yields compound 9, and finally, alkylation reaction of compound 9 and 2-fluoro-3-chloroaniline yields AZD 3759 .


Molecular Structure Analysis

The chemical formula of AZD-3759 hydrochloride is C22H23ClFN5O3. Its exact mass is 459.14735 and its molecular weight is 459.91 .


Chemical Reactions Analysis

AZD-3759 is a brain penetrant inhibitor of wild-type and constitutively active mutant EGF receptors (EGFRs). It is selective for EGFR over 115 other kinases, exhibiting less than 50% inhibition at a concentration of 1 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of AZD-3759 hydrochloride are not fully detailed in the search results .

Future Directions

AZD-3759 has shown promising results in clinical trials for the treatment of Non-Small Cell Lung Cancer (NSCLC), particularly in patients with specific EGFR mutations and those with brain metastases . It has been found to elicit clinical responses and have an acceptable toxicity profile when administered at a dose of 200 mg twice daily in patients with untreated EGFR-mutant non–small cell lung cancer and central nervous system metastases .

properties

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBAZHARMVMRV-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZD-3759 hydrochloride

CAS RN

1626387-81-2
Record name AZD-3759 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZORIFERTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z3WK3SO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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